N-(3,4-dihydro-2H-chromen-6-yl)-2-[3-(dimethylamino)phenyl]pyrrolidine-1-carboxamide
Description
N-(3,4-dihydro-2H-chromen-6-yl)-2-[3-(dimethylamino)phenyl]pyrrolidine-1-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties
Properties
IUPAC Name |
N-(3,4-dihydro-2H-chromen-6-yl)-2-[3-(dimethylamino)phenyl]pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c1-24(2)19-8-3-6-16(15-19)20-9-4-12-25(20)22(26)23-18-10-11-21-17(14-18)7-5-13-27-21/h3,6,8,10-11,14-15,20H,4-5,7,9,12-13H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKOARDDTKQZBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C2CCCN2C(=O)NC3=CC4=C(C=C3)OCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dihydro-2H-chromen-6-yl)-2-[3-(dimethylamino)phenyl]pyrrolidine-1-carboxamide typically involves multiple steps, starting with the formation of the chromene core. One common approach is the Pechmann condensation, where phenols react with β-keto esters in the presence of acid catalysts to form chromene derivatives
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of advanced techniques such as continuous flow chemistry, which can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its chromene core makes it a versatile intermediate in organic synthesis.
Biology: Biologically, chromene derivatives have been studied for their antioxidant and anti-inflammatory properties
Medicine: In medicine, the compound's neuroprotective properties make it a candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Industry: In industry, the compound can be used in the development of new materials and chemicals with enhanced properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism by which N-(3,4-dihydro-2H-chromen-6-yl)-2-[3-(dimethylamino)phenyl]pyrrolidine-1-carboxamide exerts its effects involves its interaction with molecular targets and pathways. The chromene core is known to interact with various enzymes and receptors, modulating their activity. The dimethylamino group may enhance the compound's ability to cross cell membranes, increasing its bioavailability and efficacy.
Comparison with Similar Compounds
Coumarin: A well-known chromene derivative with similar biological activities.
Tegoprazan: A related compound with potential therapeutic applications.
BL-M: Another chromene derivative with antioxidant and anti-inflammatory properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
